1-Acetamido-3-nitroguanidine 1-Acetamido-3-nitroguanidine
Brand Name: Vulcanchem
CAS No.: 42216-29-5
VCID: VC20652716
InChI: InChI=1S/C3H7N5O3/c1-2(9)5-6-3(4)7-8(10)11/h1H3,(H,5,9)(H3,4,6,7)
SMILES:
Molecular Formula: C3H7N5O3
Molecular Weight: 161.12 g/mol

1-Acetamido-3-nitroguanidine

CAS No.: 42216-29-5

Cat. No.: VC20652716

Molecular Formula: C3H7N5O3

Molecular Weight: 161.12 g/mol

* For research use only. Not for human or veterinary use.

1-Acetamido-3-nitroguanidine - 42216-29-5

Specification

CAS No. 42216-29-5
Molecular Formula C3H7N5O3
Molecular Weight 161.12 g/mol
IUPAC Name N-[(E)-[amino(nitramido)methylidene]amino]acetamide
Standard InChI InChI=1S/C3H7N5O3/c1-2(9)5-6-3(4)7-8(10)11/h1H3,(H,5,9)(H3,4,6,7)
Standard InChI Key UYUTZEZTHPTFOY-UHFFFAOYSA-N
Isomeric SMILES CC(=O)N/N=C(\N)/N[N+](=O)[O-]
Canonical SMILES CC(=O)NN=C(N)N[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

1-Acetamido-3-nitroguanidine is systematically named N-[(E)-[amino(nitramido)methylidene]amino]acetamide according to IUPAC nomenclature . Its molecular structure integrates a guanidine core modified with nitro and acetamido substituents, resulting in a planar geometry stabilized by resonance. The compound’s molecular weight is 161.12 g/mol, as computed by PubChem .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number42216-29-5
Molecular FormulaC3H7N5O3\text{C}_3\text{H}_7\text{N}_5\text{O}_3
SMILESCC(=O)N/N=C(\N)/NN+[O-]
InChIKeyUYUTZEZTHPTFOY-UHFFFAOYSA-N

Structural Analysis

The compound’s 2D and 3D conformational models reveal a rigid guanidine backbone with the nitro group (NO2-\text{NO}_2) at position 3 and the acetamido group (NHCOCH3-\text{NHCOCH}_3) at position 1 . The E configuration of the imine bond in the acetamido moiety ensures minimal steric hindrance, favoring stability. Computational studies suggest intramolecular hydrogen bonding between the nitro oxygen and adjacent amine hydrogens, contributing to its crystalline solid-state structure .

Synthesis and Reaction Chemistry

Synthetic Pathways

Table 2: Comparative Synthesis Conditions for Nitroguanidine Derivatives

CompoundReactantsConditionsYield
1-Methyl-3-nitroguanidineNitroguanidine + methylaminepH 11.5, 40–42°C95%
1-Acetamido-3-nitroguanidine (hypothetical)3-Nitroguanidine + acetylating agentNot reported

Reactivity and Stability

The nitro group confers electrophilic character to the guanidine core, making the compound susceptible to reduction reactions. Stability under acidic or basic conditions remains unstudied, but analogous nitroguanidines exhibit decomposition at extreme pH levels .

Research Gaps and Future Directions

  • Synthetic Optimization: Development of efficient, scalable synthesis routes.

  • Physicochemical Characterization: Determination of melting point, solubility, and stability.

  • Toxicological Assessments: In vitro and in vivo studies to evaluate acute and chronic toxicity.

  • Application-Specific Research: Exploration of roles in medicinal chemistry or materials science.

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